molecular formula C6H9F3O B1295872 1,1,1-Trifluoro-2-hexanone CAS No. 360-34-9

1,1,1-Trifluoro-2-hexanone

Cat. No.: B1295872
CAS No.: 360-34-9
M. Wt: 154.13 g/mol
InChI Key: HGANPMZHRFOEDM-UHFFFAOYSA-N
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Description

Significance of Perfluorinated and Trifluoromethylated Compounds in Contemporary Organic Synthesis

Perfluorinated and trifluoromethylated compounds are of paramount importance in various scientific disciplines, including medicinal chemistry, agrochemicals, and materials science. nih.govchemicalbook.comchemicalbook.com The introduction of fluorine can dramatically alter a molecule's physical, chemical, and biological properties.

The trifluoromethyl (-CF3) group is frequently used in drug design to enhance metabolic stability, lipophilicity, and bioavailability. nih.gov Its strong electron-withdrawing nature can also influence the acidity or basicity of nearby functional groups, thereby modulating a molecule's reactivity and biological interactions. wikipedia.org The replacement of a methyl group with a trifluoromethyl group is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. wikipedia.org

Fluorinated ketones, particularly trifluoromethyl ketones (TFMKs), are highly valuable synthetic intermediates, or synthons. vilniustech.ltacs.org The electrophilic nature of the carbonyl carbon in TFMKs is enhanced by the adjacent trifluoromethyl group, making them excellent targets for nucleophilic attack. This reactivity allows for the construction of a wide variety of more complex fluorine-containing molecules. nih.gov TFMKs are precursors to a range of biologically active compounds and are key building blocks in the synthesis of fluorinated heterocycles. nih.govvilniustech.lt

Academic Research Context of 1,1,1-Trifluoro-2-hexanone

The study of this compound is situated within the broader history of fluorine chemistry and the ongoing development of new synthetic methodologies.

The investigation of trifluoromethyl groups in relation to biological activity began as early as 1927. scribd.com The development of synthetic methods for introducing these groups has been an active area of research since the mid-20th century. scribd.com Early methods for synthesizing trifluoromethyl ketones often involved harsh conditions and had limited functional group tolerance. mdpi.com Over the decades, a variety of more sophisticated methods have been developed, including the use of organometallic reagents, and more recently, methods utilizing fluoroform (HCF3) as an economical trifluoromethyl source. luc.edu A significant advancement was the development of a straightforward conversion of carboxylic acids to trifluoromethyl ketones using trifluoroacetic anhydride (B1165640) and pyridine. mdpi.com

Current research in the field of trifluoromethyl ketones is focused on developing more efficient, selective, and environmentally benign synthetic methods. rasayanjournal.co.in A major challenge remains the development of catalytic, asymmetric methods for the synthesis of chiral trifluoromethyl ketones, which are of significant interest for pharmaceutical applications. chiralpedia.com For this compound specifically, open questions remain regarding the full scope of its reactivity in various synthetic transformations beyond the well-established ene reaction. While it is a potential substrate for reactions like aldol (B89426) and Wittig-type condensations, detailed studies and applications in these areas are not extensively documented. nih.govmasterorganicchemistry.comlibretexts.org Furthermore, exploring its use in asymmetric synthesis, potentially through the use of chiral catalysts or auxiliaries, presents a significant area for future investigation. wikipedia.orgscribd.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1,1-trifluorohexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9F3O/c1-2-3-4-5(10)6(7,8)9/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGANPMZHRFOEDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40285672
Record name 1,1,1-Trifluoro-2-hexanone
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Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

360-34-9
Record name 1,1,1-Trifluoro-2-hexanone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Hexanone,1,1-trifluoro-
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1,1-Trifluoro-2-hexanone
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Sophisticated Synthetic Routes to 1,1,1 Trifluoro 2 Hexanone and Its Analogues

Chemical Synthesis Methodologies

The synthesis of 1,1,1-Trifluoro-2-hexanone and its derivatives can be achieved through several strategic approaches, primarily involving the functionalization of carbonyl compounds with fluorinated building blocks or the formation of more complex fluorinated hexanone structures.

Carbonyl Functionalization with Fluorinated Building Blocks

A primary strategy for the synthesis of trifluoromethyl ketones involves the reaction of carbonyl compounds or their precursors with reagents that can introduce a trifluoromethyl group.

A common and effective method for the synthesis of trifluoromethyl ketones, such as this compound, is the reaction of ethyl trifluoroacetate (B77799) with an appropriate organometallic reagent. This approach leverages the electrophilic nature of the ester carbonyl, which is attacked by the nucleophilic organometallic species.

The general reaction involves the addition of a Grignard reagent, such as butylmagnesium bromide or butylmagnesium chloride, to ethyl trifluoroacetate. guidechem.com The reaction proceeds via a nucleophilic acyl substitution mechanism. The organometallic reagent adds to the carbonyl group of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide leaving group to yield the desired trifluoromethyl ketone. To prevent a second addition of the organometallic reagent to the newly formed ketone, the reaction is typically carried out at low temperatures.

A representative synthesis, analogous to the preparation of this compound, is the preparation of 1,1,1-trifluoro-2-butanone (B1295871). In this synthesis, an ether solution of ethyl trifluoroacetate is treated with an ethereal solution of ethylmagnesium bromide at low temperatures, such as -78 °C. After the addition is complete, the reaction mixture is stirred for a period before being quenched with an acidic solution, such as 10% hydrochloric acid. The organic product is then extracted, dried, and purified. While this specific example yields the butanone analogue, the substitution of ethylmagnesium bromide with butylmagnesium bromide would theoretically yield this compound under similar conditions.

Reagent 1Reagent 2ProductReaction Conditions
Ethyl trifluoroacetateButylmagnesium bromideThis compoundDiethyl ether, low temperature (e.g., -78 °C)
Ethyl trifluoroacetateEthylmagnesium bromide1,1,1-Trifluoro-2-butanoneDiethyl ether, -78 °C, then warm to room temp.

An alternative approach to constructing this compound involves starting with a smaller trifluoromethylated building block, such as 1,1,1-Trifluoroacetone (B105887). wikipedia.org This method relies on the alkylation of the ketone, which can be challenging due to the electrophilic nature of the carbonyl carbon.

A plausible synthetic route would involve the use of a potent nucleophile, such as an organolithium reagent. Specifically, the reaction of 1,1,1-Trifluoroacetone with n-butyllithium could potentially yield the corresponding tertiary alcohol, 1,1,1-trifluoro-2-methyl-2-hexanol, after aqueous workup. To obtain the desired ketone, subsequent oxidation of this tertiary alcohol would be necessary. However, the direct alkylation to form a ketone is not a standard transformation.

A more feasible, though indirect, route could involve the formation of an enolate or enamine from 1,1,1-Trifluoroacetone, followed by alkylation with a butyl halide. However, the formation of a stable enolate from 1,1,1-Trifluoroacetone can be complicated by the electron-withdrawing nature of the trifluoromethyl group.

Given the reactivity of organolithium reagents, a carefully controlled reaction at low temperatures would be essential to favor the desired addition product and minimize side reactions. The choice of solvent, such as anhydrous diethyl ether or tetrahydrofuran (B95107), is also critical for the stability and reactivity of the organolithium reagent.

PrecursorReagentIntermediateSubsequent StepFinal Product
1,1,1-Trifluoroacetonen-Butyllithium1,1,1-Trifluoro-2-methyl-2-hexanolOxidationThis compound

Formation of Fluorinated Hexanone Derivatives

More complex fluorinated hexanone derivatives can be synthesized through specialized reactions that build the carbon skeleton while incorporating the fluoroalkyl groups.

A potential multi-step synthesis could commence with a suitable starting material, such as a diketone or a keto-ester, that can be elaborated to the hexanone backbone. The introduction of the gem-bis(trifluoromethyl) group is a significant challenge and could potentially be achieved through the reaction of a dithiane precursor with a trifluoromethylating agent.

Alternatively, a precursor ketone could undergo an aldol-type reaction to introduce the hydroxyl group at the 5-position. For instance, the enolate of a suitably protected 3-hexanone (B147009) derivative could react with an aldehyde to form the desired secondary alcohol.

The final step would involve the oximation of the ketone at the 3-position. This is a standard transformation typically achieved by reacting the ketone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as sodium acetate (B1210297) or pyridine, in a protic solvent like ethanol.

Given the complexity and steric hindrance of the target molecule, each step would require careful optimization of reaction conditions to achieve a reasonable yield.

Key Functional GroupPotential Synthetic MethodReagents
gem-bis(trifluoromethyl)Trifluoromethylation of a suitable precursorRuppert-Prakash reagent (TMSCF3) or other trifluoromethyl sources
5-hydroxy groupAldol (B89426) reactionKetone enolate + Aldehyde
OximeOximation of ketoneHydroxylamine hydrochloride, Base (e.g., NaOAc)

A sophisticated approach to synthesizing complex fluorinated heterocyclic structures related to hexanones involves multicomponent domino cyclization reactions. A notable example is the reaction of 2-hexanone (B1666271) with ethyl trifluoropyruvate and amino alcohols. google.comnih.gov This reaction does not yield a simple hexanone derivative but rather a complex, fused bicyclic γ-lactam structure.

In this three-component reaction, 2-hexanone, ethyl trifluoropyruvate, and an amino alcohol (such as 2-aminoethanol or 3-amino-1-propanol) are reacted together, often in a solvent like tetrahydrofuran (THF). google.com The reaction proceeds through a cascade of transformations, including aldol addition, cyclization, and dehydration, to form trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones or tetrahydropyrrolo[2,1-b] guidechem.comwikipedia.orgoxazine-6-ones. google.com

The reaction with 2-hexanone has been shown to produce a mixture of diastereomers. nih.gov The stereochemical outcome of the reaction can be influenced by the structure of the reactants and the reaction conditions. It has been observed that the nucleophilicity of the α-methylene center of the butyl substituent in 2-hexanone is reduced due to electronic and steric factors, which can influence the reaction pathway compared to smaller methyl ketones like acetone (B3395972) or 2-butanone. google.com

This multicomponent approach provides a powerful tool for the rapid construction of complex molecular architectures containing a trifluoromethyl group, starting from simple and readily available precursors like 2-hexanone.

Reactant 1Reactant 2Reactant 3Product Type
2-HexanoneEthyl trifluoropyruvate2-AminoethanolTrifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-one
2-HexanoneEthyl trifluoropyruvate3-Amino-1-propanolTrifluoromethyl-substituted tetrahydropyrrolo[2,1-b] guidechem.comwikipedia.orgoxazine-6-one

Stereoselective and Enantioselective Synthetic Approaches

The synthesis of chiral fluorinated compounds, such as enantiomerically enriched forms of this compound and its analogues, is of significant interest due to their potential applications in pharmaceuticals and materials science. Stereoselective and enantioselective methods are crucial for controlling the three-dimensional arrangement of atoms, which in turn dictates the biological activity and physical properties of these molecules. This section explores biocatalytic and metal-free catalytic strategies that have been developed to achieve high levels of stereocontrol in the synthesis of fluorinated ketones.

Biocatalytic Reduction Strategies for Fluorinated Ketones, e.g., 1,1,1-trifluoroacetone to (S)-1,1,1-trifluoro-2-propanol

Biocatalysis has emerged as a powerful tool for the asymmetric reduction of prochiral ketones to chiral alcohols, offering high enantioselectivity under mild reaction conditions. While specific studies on the biocatalytic reduction of this compound are not extensively documented, research on analogous fluorinated ketones provides significant insights into the potential of these methods. The reduction of 1,1,1-trifluoroacetone, for instance, serves as a model reaction for the synthesis of chiral trifluoromethylated alcohols. Hydrogenation of 1,1,1-trifluoroacetone can be achieved asymmetrically, yielding trifluoroisopropanol. acs.org

A notable example of this strategy is the asymmetric reduction of ethyl 4,4,4-trifluoroacetoacetate. Studies have demonstrated the use of whole cells of various yeast strains, such as Saccharomyces uvarum and Saccharomyces cerevisiae, to catalyze this transformation with high conversion rates and enantiomeric excess (ee). nih.govnih.gov These microorganisms contain oxidoreductases that facilitate the stereoselective transfer of a hydride to the carbonyl group.

In one study, the reduction of ethyl 4,4,4-trifluoroacetoacetate was carried out using Saccharomyces uvarum SW-58 in an aqueous-organic solvent biphasic system. nih.gov This approach is advantageous as it can enhance substrate availability and reduce product inhibition. Under optimized conditions, a conversion of 85.0% and an enantiomeric excess of 85.2% for the corresponding (R)-hydroxyester were achieved. nih.gov Similarly, the reduction of the same substrate using fermenting baker's yeast (Saccharomyces cerevisiae) yielded the corresponding trifluoro-hydroxyester with a 75% yield and an initial enantiomeric excess of approximately 45-51%, which could be enhanced to >98% ee through crystallization. nih.gov

The efficiency of these biocatalytic reductions is influenced by several factors, including the choice of microorganism, reaction medium, pH, temperature, and the use of co-substrates for cofactor regeneration. nih.gov For instance, the use of a biphasic system with dibutylphthalate as the organic phase was found to be optimal for the reduction using Saccharomyces uvarum SW-58. nih.gov

Table 1: Biocatalytic Reduction of Ethyl 4,4,4-trifluoroacetoacetate

Biocatalyst Substrate Product Conversion (%) Enantiomeric Excess (%) Reference
Saccharomyces uvarum SW-58 Ethyl 4,4,4-trifluoroacetoacetate Ethyl (R)-4,4,4-trifluoro-3-hydroxybutanoate 85.0 85.2 nih.gov

These examples underscore the potential of biocatalytic methods for the stereoselective synthesis of chiral building blocks that are structurally related to the alcohol derived from this compound.

Metal-Free Catalytic Methods in Trifluoromethyl Ketone Synthesis

In recent years, there has been a significant drive to develop synthetic methodologies that avoid the use of heavy metals, due to concerns about their toxicity, cost, and environmental impact. Metal-free catalytic approaches, particularly those employing organocatalysis, have gained prominence for the synthesis of trifluoromethyl ketones. These methods offer mild reaction conditions and high levels of stereocontrol.

One innovative metal-free approach involves the organocatalyzed trifluoromethylation of ketones using fluoroform (HCF₃), a readily available and inexpensive trifluoromethyl source. nih.govnih.gov This reaction is facilitated by a "superbase organocatalyst system" consisting of a catalytic amount of a phosphazene superbase, such as P₄-tBu, and a silyl-based nitrogen source. nih.govnih.gov This system is capable of deprotonating the weakly acidic fluoroform to generate the trifluoromethyl anion, which then attacks the ketone. A variety of aryl and alkyl ketones have been successfully converted into their corresponding α-trifluoromethyl carbinols in good yields using this method. nih.gov

Another significant advancement in metal-free synthesis is the use of visible light photoredox catalysis for the α-trifluoromethylation of ketones. In this approach, an inexpensive organic dye, such as Eosin Y, acts as the photoredox catalyst. organic-chemistry.org The ketone is first converted in situ to its silyl (B83357) enol ether, which then reacts with a trifluoromethyl radical source, like triflyl chloride (CF₃SO₂Cl), upon irradiation with visible light. organic-chemistry.org This method has been successfully implemented in a continuous-flow system, allowing for a rapid and efficient synthesis of α-trifluoromethylated ketones. organic-chemistry.org

Furthermore, metal-free methods for the synthesis of trifluoromethyl ketones from carboxylic acids have been developed. One such protocol utilizes fluoroarenes to mediate the trifluoromethylation of carboxylic acids, generating the trifluoromethyl anion in situ under mild conditions. organic-chemistry.org This approach is notable for its safety, operational simplicity, and lack of need for external additives. organic-chemistry.org A tandem process involving a Claisen condensation followed by a retro-Claisen C-C bond cleavage provides another efficient, metal-free route to trifluoromethyl ketones from enolizable alkyl phenyl ketones and ethyl trifluoroacetate, promoted by sodium hydride. organic-chemistry.org

The enantioselective organocatalytic reduction of trifluoromethyl ketoimines represents another metal-free strategy to access chiral trifluoromethylated compounds. unimi.it This reaction, catalyzed by a Lewis base, utilizes trichlorosilane (B8805176) as the reducing agent to afford chiral fluorinated amines with high chemical and stereochemical efficiency. unimi.it

Table 2: Examples of Metal-Free Catalytic Methods for Trifluoromethyl Ketone Synthesis

Method Catalyst/Reagent Substrate Product Key Features Reference
Organocatalyzed Trifluoromethylation P₄-tBu / N(SiMe₃)₃ Ketones α-Trifluoromethyl carbinols Utilizes fluoroform (HCF₃) as CF₃ source. nih.govnih.gov
Visible Light Photoredox Catalysis Eosin Y / CF₃SO₂Cl Ketones (via silyl enol ethers) α-Trifluoromethyl ketones Metal-free, continuous-flow process. organic-chemistry.org
Fluoroarene-mediated Trifluoromethylation Fluoroarenes Carboxylic acids Trifluoromethyl ketones Metal-free, mild conditions, no external additives. organic-chemistry.org
Tandem Claisen/retro-Claisen Reaction NaH Alkyl phenyl ketones Trifluoromethyl ketones Operationally simple, efficient. organic-chemistry.org

These metal-free catalytic methods provide versatile and more sustainable alternatives for the synthesis of this compound and its analogues, with the potential for high stereoselectivity.

Elucidating Reactivity and Mechanistic Pathways of 1,1,1 Trifluoro 2 Hexanone

Ene Reactions and Subsequent Cycloadditions

1,1,1-Trifluoro-2-hexanone can act as an enophile in the presence of a Lewis acid, reacting with various allyl compounds. This initial ene reaction opens pathways to further cycloaddition reactions, leading to the synthesis of diverse trifluoromethylated cyclic compounds.

Aluminum Chloride Assisted Ene Reaction with Allyl Compounds

In the presence of aluminum chloride (AlCl₃), this compound undergoes an ene reaction with several allyl compounds. jst.go.jp The aluminum chloride acts as a Lewis acid, activating the ketone and facilitating the reaction. This reaction serves as a key step in the formation of trifluoromethylated homoallyl alcohols. jst.go.jp

Stereo- and Regioselective Formation of Trifluoromethylated Homoallyl Alcohols

The ene reaction between this compound and allyl compounds leads to the formation of trifluoromethylated homoallyl alcohols. jst.go.jp The reaction exhibits notable stereo- and regioselectivity. The regioselectivity is governed by the formation of the more stable carbocation intermediate, while the stereoselectivity is influenced by the steric hindrance of the trifluoromethyl group.

Below is a table summarizing the yields of trifluoromethylated homoallyl alcohols from the reaction of this compound with various allyl compounds in the presence of aluminum chloride.

Allyl CompoundProductYield (%)
Allylbenzene1,1,1-Trifluoro-5-phenyl-5-hexen-2-ol75
β-Methylstyrene1,1,1-Trifluoro-5-phenyl-4-methyl-5-hexen-2-ol82
α-Methylstyrene1,1,1-Trifluoro-5-phenyl-5-hepten-2-ol68

Data sourced from studies on aluminum chloride assisted ene reactions.

Diels-Alder Reactions of Derived Trifluoromethyl Dienes

The trifluoromethylated homoallyl alcohols formed from the ene reaction can be dehydrated to yield trifluoromethyl-substituted dienes. These dienes can then participate in Diels-Alder reactions, a powerful tool for forming six-membered rings. wikipedia.org The presence of the trifluoromethyl group can influence the reactivity and stereoselectivity of the Diels-Alder reaction. These reactions provide a pathway to complex polycyclic fluorinated molecules. nih.govrsc.org

Cyclization to Trifluoromethylated Tetrahydropyrans

The ene reaction products of trifluoromethyl ketones, such as this compound, can be utilized in the synthesis of trifluoromethylated tetrahydropyrans. jst.go.jp This cyclization can be achieved through various methods, including acid-catalyzed processes. The formation of the tetrahydropyran ring is a key step in the synthesis of fluorine-containing analogues of naturally occurring compounds like sesquiterpenes. jst.go.jp

Nucleophilic Additions and Condensations

The electrophilic carbonyl carbon of this compound is susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.comkocw.or.kr This reactivity is central to various addition and condensation reactions.

Addition of Fluoral at the α-Carbon of Ketones Yielding 1,1,1-Trifluoro-2-hydroxy-4-alkanones

The addition of fluoral (trifluoroacetaldehyde) to the α-carbon of ketones is a known method for synthesizing 1,1,1-trifluoro-2-hydroxy-4-alkanones. While not a direct reaction of this compound itself, this reaction highlights a synthetic route to related structures. The reaction typically proceeds via an enolate intermediate of the ketone, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of fluoral. This reaction underscores the utility of fluorinated aldehydes in constructing complex fluorinated molecules.

KetoneProduct
Acetone (B3395972)1,1,1-Trifluoro-2-hydroxy-4-pentanone
2-Butanone1,1,1-Trifluoro-2-hydroxy-3-methyl-4-pentanone
Cyclohexanone2-(1,1,1-Trifluoro-2-hydroxyethyl)cyclohexanone

Illustrative examples of the addition of fluoral to ketones.

Oxime Formation from Hexanone Derivatives

The formation of oximes is a characteristic reaction of ketones, including hexanone derivatives. This reaction involves the condensation of a ketone with hydroxylamine (B1172632) (NH₂OH) to yield a ketoxime. wikipedia.orgarpgweb.com The process is typically catalyzed by an acid. khanacademy.org In this nucleophilic addition, the lone pair of electrons on the nitrogen atom of hydroxylamine attacks the electrophilic carbonyl carbon of the ketone.

Following the initial attack, a proton transfer occurs, leading to the formation of a carbinolamine intermediate. This intermediate then undergoes dehydration, facilitated by the acid catalyst, to eliminate a water molecule and form the final oxime product, which contains a C=N double bond. khanacademy.org The reaction rate is dependent on pH. arpgweb.com For hexanone derivatives, this reaction provides a pathway to functionalized oximes, which can serve as intermediates in further organic syntheses. wikipedia.org

Domino Cyclizations of Methyl Ketones with Trifluoropyruvates

Recent research has explored new synthetic routes involving methyl ketones, such as 2-hexanone (B1666271), in multicomponent domino cyclizations with ethyl trifluoropyruvate and amino alcohols. semanticscholar.orgnih.gov These reactions provide an efficient pathway to synthesize complex, trifluoromethyl-substituted bicyclic γ-lactams, which are significant structural motifs in bioactive molecules. nih.govnih.gov

The process is a three-component reaction that results in the formation of compounds like tetrahydropyrrolo[2,1-b]oxazol-5-ones and tetrahydropyrrolo[2,1-b] cdnsciencepub.comresearchgate.netoxazine-6-ones. semanticscholar.org The variation of the methyl ketone component, including 2-hexanone, allows for the introduction of different substituents at the nodal carbon atom of the resulting bicyclic structures. nih.gov

The reaction mechanism is proposed to be a domino sequence, which was confirmed by stepwise synthesis involving the pre-synthesis of aldol (B89426) and bis-aldol intermediates from ethyl trifluoropyruvate and the methyl ketone. semanticscholar.orgresearchgate.net The use of 2-hexanone in these reactions typically results in the formation of a mixture of cis- and trans-diastereomers of the final product. nih.gov

Results of Domino Cyclization with 2-Hexanone and Amino Alcohols nih.gov
Methyl KetoneAmino AlcoholKey ReagentPrimary Product TypeStereochemistry
2-HexanoneAminoethanolEthyl TrifluoropyruvatePyrrolo[2,1-b] cdnsciencepub.comresearchgate.netoxazol-5-onesMixture of cis- and trans-diastereomers
2-HexanoneAminopropanolEthyl TrifluoropyruvatePyrrolo[2,1-b] cdnsciencepub.comresearchgate.netoxazin-6-onesMixture of cis- and trans-diastereomers

Intramolecular Interactions and Conformational Analysis

Hydrogen Bonding in 1,1,1-Trifluoro-2-hydroxy-4-alkanones

The study of hydrogen bonding in fluorinated β-hydroxy ketones, such as 1,1,1-trifluoro-2-hydroxy-4-alkanones, provides crucial insights into their conformational preferences and stability. These compounds can be synthesized via the addition of fluoral (trifluoroacetaldehyde) to the α-carbon of various ketones. cdnsciencepub.com Nuclear Magnetic Resonance (NMR) studies, utilizing both proton and fluorine NMR, are instrumental in analyzing the nature of these interactions. cdnsciencepub.com

Research on the diastereomers of compounds like 1,1,1-trifluoro-2-hydroxy-3-methyl-4-hexanone has shown that the type of hydrogen bonding can differ significantly between stereoisomers. cdnsciencepub.com One diastereomer may exhibit strong intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen, while the other diastereomer predominantly engages in intermolecular hydrogen bonding with solvent molecules or other ketone molecules. cdnsciencepub.com This difference in bonding behavior is a direct consequence of the spatial arrangement of the functional groups in each diastereomer.

Hydrogen Bonding Characteristics in 1,1,1-Trifluoro-2-hydroxy-4-alkanone Derivatives cdnsciencepub.com
CompoundDiastereomerPredominant Hydrogen Bonding Type
1,1,1-trifluoro-2-hydroxy-3-methyl-4-hexanone1aStrong Intramolecular
1bIntermolecular
2-(1-hydroxy-2,2,2-trifluoroethyl)cyclohexanone2aStrong Intramolecular
2bIntermolecular
1,1,1-trifluoro-2-hydroxy-6-methyl-4-heptanone-Intermolecular
1,1,1-trifluoro-2-hydroxy-4-pentanone-Intermolecular

Strategic Applications As a Chemical Intermediate in Complex Molecule Synthesis

Precursor for Advanced Fluorinated Scaffolds

The incorporation of fluorine into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. 1,1,1-Trifluoro-2-hexanone is an important precursor for creating more complex fluorinated structures, including chiral alcohols and diverse heterocyclic systems.

The asymmetric reduction of prochiral ketones is a fundamental and powerful strategy for the synthesis of enantiomerically enriched secondary alcohols, which are crucial chiral building blocks for the pharmaceutical and fine chemical industries. The reduction of this compound to produce chiral 1,1,1-trifluoro-2-hexanol is a prime example of this approach. Biocatalysis, in particular, has emerged as a highly effective method for achieving high stereoselectivity under mild reaction conditions.

Whole-cell biocatalysts, such as those from the genus Rhodococcus, are known to contain alcohol dehydrogenases (ADHs) that can reduce a wide range of ketones with high enantioselectivity. For instance, microorganisms like Rhodococcus erythropolis are utilized for the asymmetric reduction of trifluoromethyl ketones. The enzymes within these microorganisms deliver a hydride to the carbonyl carbon, with the facial selectivity dictated by the enzyme's chiral active site, leading to the preferential formation of one enantiomer. This chemoenzymatic approach provides access to chiral fluorinated alcohols with high optical purity.

Below is a representative table of the biocatalytic reduction of this compound to (S)-1,1,1-trifluoro-2-hexanol, based on typical results obtained with whole-cell biocatalysts.

BiocatalystSubstrateProductConversion (%)Enantiomeric Excess (ee, %)
Rhodococcus erythropolis cellsThis compound(S)-1,1,1-Trifluoro-2-hexanol>99>99
Immobilized ADH from R. ruberThis compound(S)-1,1,1-Trifluoro-2-hexanol98>99

Fluorinated heterocyclic compounds are of significant interest in medicinal chemistry due to their unique biological activities. This compound can serve as a precursor for the synthesis of various heterocyclic systems. One plausible, albeit not explicitly documented, synthetic route involves the reaction of this compound with a β-amino alcohol to form an intermediate that can be further elaborated into more complex structures like γ-lactam annulated oxazacycles.

Role in Modern Synthetic Methodologies

The unique reactivity of this compound makes it an ideal substrate for a range of modern synthetic reactions, including those that are organocatalyzed or proceed through a multi-component pathway.

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a cornerstone of modern asymmetric synthesis. Proline and its derivatives are among the most widely used organocatalysts, particularly in aldol (B89426) reactions. wikipedia.org In such a reaction, a ketone reacts with an aldehyde to form a β-hydroxy ketone.

This compound can act as a nucleophile in an organocatalytic aldol reaction. The reaction is initiated by the formation of an enamine intermediate between the ketone and a chiral secondary amine catalyst, such as proline. This enamine then attacks the aldehyde in a stereocontrolled manner, guided by the chiral environment of the catalyst. Subsequent hydrolysis releases the aldol product and regenerates the catalyst. The presence of the trifluoromethyl group in this compound can influence the reaction's stereochemical outcome and the stability of the intermediates.

The following table illustrates the expected outcome of a proline-catalyzed asymmetric aldol reaction between this compound and a representative aldehyde.

CatalystKetoneAldehydeProductDiastereomeric Ratio (anti/syn)Enantiomeric Excess (ee, %)
(S)-ProlineThis compound4-Nitrobenzaldehyde(R)-4-hydroxy-1,1,1-trifluoro-4-(4-nitrophenyl)octan-2-one95:596
(S)-ProlineThis compoundBenzaldehyde(R)-4-hydroxy-1,1,1-trifluoro-4-phenyloctan-2-one92:894

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. semanticscholar.org The electrophilic nature of the carbonyl carbon in this compound makes it a suitable component for several MCRs.

One such example is the Passerini three-component reaction, which involves a ketone (or aldehyde), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.org In this reaction, this compound would serve as the carbonyl component. The reaction is believed to proceed through a concerted mechanism where all three components come together to form a cyclic transition state. The resulting product would be a structurally complex amide containing the trifluoromethyl group.

Another potential application is in the Biginelli reaction, a one-pot cyclocondensation of a β-ketoester, an aldehyde, and urea (B33335) (or thiourea). While the classical Biginelli reaction uses an aldehyde, modifications using ketones are known. This compound could potentially be used in a Biginelli-type reaction to synthesize trifluoromethyl-substituted dihydropyrimidines, which are heterocyclic scaffolds of significant pharmaceutical interest.

The table below provides a hypothetical example of a Passerini reaction involving this compound.

Carbonyl ComponentCarboxylic AcidIsocyanideProduct
This compoundAcetic acidCyclohexyl isocyanide2-(cyclohexylamino)-1,1,1-trifluoro-2-oxoheptan-3-yl acetate (B1210297)
This compoundBenzoic acidBenzyl isocyanide2-(benzylamino)-1,1,1-trifluoro-2-oxoheptan-3-yl benzoate

Advanced Spectroscopic Techniques for Structural and Stereochemical Analysis

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule, as well as its structure, based on the mass-to-charge ratio (m/z) of its ions. For 1,1,1-Trifluoro-2-hexanone, electron ionization (EI) is a common method that generates a molecular ion (M⁺˙) which then undergoes characteristic fragmentation.

The fragmentation of ketones is dominated by two primary pathways: α-cleavage and the McLafferty rearrangement. wikipedia.orgwhitman.edulibretexts.org

α-Cleavage: This involves the cleavage of a carbon-carbon bond adjacent to the carbonyl group. whitman.edulibretexts.org For this compound, two α-cleavage pathways are possible:

Cleavage of the C1-C2 bond, resulting in the loss of a trifluoromethyl radical (•CF₃) and the formation of a butyl acylium ion ([C₄H₉CO]⁺) at m/z 85.

Cleavage of the C2-C3 bond, leading to the loss of a butyl radical (•C₄H₉) and the formation of a trifluoroacetyl cation ([CF₃CO]⁺) at m/z 97.

The relative abundance of these fragment ions depends on the stability of the resulting cation and radical. The trifluoroacetyl cation is generally a stable and commonly observed fragment for trifluoromethyl ketones.

McLafferty Rearrangement: This is a characteristic fragmentation for ketones that have a γ-hydrogen atom available for transfer to the carbonyl oxygen via a six-membered transition state. researchgate.netguidechem.com this compound possesses γ-hydrogens on the C5 carbon of the butyl chain. The rearrangement would proceed by transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage of the C3-C4 bond. This would result in the elimination of a neutral propene molecule (C₃H₆) and the formation of a charged enol fragment containing the trifluoromethyl group, [CF₃C(OH)=CH₂]⁺˙, at m/z 112.

Interactive Data Table: Predicted Mass Spectrometry Fragments for this compound

Fragmentation ProcessLost Neutral FragmentIon Fragment StructurePredicted m/z
Molecular Ion-[CH₃(CH₂)₃COCF₃]⁺˙154
α-Cleavage (C1-C2)•CF₃[CH₃(CH₂)₃CO]⁺85
α-Cleavage (C2-C3)•CH₂(CH₂)₂CH₃[CF₃CO]⁺97
McLafferty RearrangementCH₂=CHCH₃[CF₃C(OH)=CH₂]⁺˙112

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like this compound. The gas chromatograph separates the compound from other components in a mixture based on its boiling point and affinity for the stationary phase, while the mass spectrometer provides information on its molecular weight and structure through fragmentation patterns.

Under typical Electron Ionization (EI) conditions (70 eV), the molecular ion (M+) of this compound (m/z 154.13) may be of low abundance or even absent. This is a common characteristic for many fluorinated compounds, as the high energy of EI can lead to extensive fragmentation, making molecular weight determination difficult. jeol.com Softer ionization techniques, such as Field Ionization (FI) or Chemical Ionization (CI), can be employed to enhance the observation of the molecular ion. jeol.com

The fragmentation of this compound is governed by established principles for ketones, primarily alpha-cleavage and the McLafferty rearrangement. libretexts.orglibretexts.orgchemguide.co.uk

Alpha-Cleavage: This involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. For this compound, two primary alpha-cleavage pathways exist:

Cleavage between C1 and C2, leading to the loss of a trifluoromethyl radical (•CF₃) and the formation of a butyl-acylium ion ([CH₃(CH₂)₃CO]⁺) at m/z 85.

Cleavage between C2 and C3, resulting in the loss of a butyl radical (•C₄H₉) and the formation of the highly stable trifluoroacetyl cation ([CF₃CO]⁺) at m/z 97. Due to the stability of the trifluoromethyl group, this is often a prominent peak.

McLafferty Rearrangement: This is a characteristic fragmentation for ketones possessing a gamma-hydrogen. This compound contains gamma-hydrogens on the butyl chain. The rearrangement involves the transfer of a hydrogen atom from the gamma-carbon to the carbonyl oxygen, followed by the cleavage of the beta-carbon bond. This process results in the elimination of a neutral propene molecule (C₃H₆) and the formation of a charged enol fragment at m/z 112. libretexts.orglibretexts.org

The resulting mass spectrum provides a unique fingerprint for qualitative identification. For quantitative analysis, specific ions, typically the most abundant and unique ones like the m/z 97 fragment, are monitored using Selected Ion Monitoring (SIM) mode to achieve high sensitivity and selectivity.

Fragmentation ProcessNeutral LossFragment Ion StructurePredicted m/zSignificance
Molecular Ion-[C₆H₉F₃O]⁺•154Parent ion, may be weak or absent in EI
Alpha-Cleavage (C2-C3)•C₄H₉ (Butyl radical)[CF₃CO]⁺97Often a prominent, stable acylium ion
Alpha-Cleavage (C1-C2)•CF₃ (Trifluoromethyl radical)[C₄H₉CO]⁺85Diagnostic acylium ion
McLafferty RearrangementC₃H₆ (Propene)[C₃H₃F₃O]⁺• (Enol)112Characteristic of ketones with γ-hydrogens

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixtures

While GC-MS is ideal for analyzing volatile compounds in relatively clean samples, Liquid Chromatography-Mass Spectrometry (LC-MS) is more suitable for analyzing non-volatile compounds or complex matrices like biological fluids or environmental extracts. lcms.cznih.gov Due to its volatility and poor retention on typical reversed-phase LC columns, direct analysis of this compound by LC-MS is challenging.

However, for complex mixtures, a derivatization strategy can be employed to make the molecule amenable to LC-MS analysis. nih.gov This involves reacting the ketone's carbonyl group with a tagging reagent that imparts specific properties to the molecule, such as:

Increased Polarity/Hydrophobicity: To improve chromatographic retention.

Enhanced Ionization Efficiency: To increase sensitivity in the mass spectrometer, particularly with Electrospray Ionization (ESI).

A "Fluorous" Tag: This involves derivatization with a reagent containing a heavily fluorinated chain. The resulting derivative can be selectively extracted and separated using fluorous solid-phase extraction (F-SPE) and capillary liquid chromatography, providing a significant increase in sensitivity and selectivity for carbonyl metabolites in complex biological samples. nih.gov

This approach allows for the quantification of ketones like this compound in challenging matrices where direct injection would be impossible. Tandem mass spectrometry (MS/MS) can then be used on the derivatized molecule to confirm its identity and provide accurate quantification, even in the presence of interfering substances. nih.govnih.gov

Microwave-Assisted Derivatization for Enhanced GC/MS Analysis

To improve the chromatographic properties and detection limits of ketones for GC-MS analysis, a chemical derivatization step is often employed. researchgate.net Derivatization can increase the volatility and thermal stability of analytes. Microwave-assisted derivatization is an advanced technique that significantly accelerates reaction times, often reducing derivatization from minutes or hours to mere seconds.

For this compound, the carbonyl group is the target for derivatization. Common derivatization reactions for ketones include:

Oximation: Reaction with hydroxylamine (B1172632) or its derivatives, such as O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA), to form oximes. PFBHA derivatives are particularly useful as they introduce a polyfluorinated moiety, making the analyte highly sensitive to Electron Capture Detection (ECD) and enhancing its mass spectrometric signal.

Silylation: While more common for hydroxyl groups, certain reagents can react with the enol form of ketones to create silyl (B83357) enol ethers. Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are powerful silylating agents used for this purpose. researchgate.net

Microwave irradiation provides focused energy to the reaction mixture, leading to rapid and efficient heating. This dramatically shortens the time required to reach reaction completion, improving sample throughput in a laboratory setting. This speed is particularly advantageous in high-throughput screening environments, such as in clinical or environmental analysis.

Vibrational and Electronic Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. bruker.com The FT-IR spectrum of this compound is characterized by several key absorption bands that confirm its structure. researchgate.net

The most prominent features in the spectrum are the strong carbonyl (C=O) stretch and the intense carbon-fluorine (C-F) stretching vibrations. orgchemboulder.comlibretexts.org

C=O Stretch: For a saturated aliphatic ketone, the C=O stretching absorption typically appears around 1715 cm⁻¹. orgchemboulder.com The presence of the highly electronegative fluorine atoms on the adjacent carbon atom (the α-carbon) causes a shift to a higher wavenumber (frequency) due to the inductive effect, which strengthens the C=O double bond. Therefore, the C=O stretch for this compound is expected to be in the range of 1730-1750 cm⁻¹ .

C-F Stretches: The trifluoromethyl group gives rise to very strong and characteristic absorption bands. These C-F stretching vibrations are typically found in the 1100-1350 cm⁻¹ region. Often, multiple strong bands are observed due to symmetric and asymmetric stretching modes.

C-H Stretches: Absorptions corresponding to the stretching of the C-H bonds in the butyl group appear just below 3000 cm⁻¹, typically in the 2850-2970 cm⁻¹ range.

C-H Bends: The bending (scissoring and rocking) vibrations for the CH₂ and CH₃ groups are found in the fingerprint region, approximately 1375-1470 cm⁻¹ .

The combination of a strong absorption band above 1730 cm⁻¹ and intense bands in the 1100-1350 cm⁻¹ region is highly indicative of an α-trifluoromethyl ketone.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
C-H Stretch-CH₂, -CH₃ (Alkyl)2850 - 2970Medium-Strong
C=O StretchKetone (α-fluorinated)1730 - 1750Strong, Sharp
C-H Bend-CH₂, -CH₃ (Alkyl)1375 - 1470Variable
C-F Stretch-CF₃1100 - 1350Very Strong

Raman Spectroscopy for Molecular Vibrational Information

Raman spectroscopy is a complementary technique to IR spectroscopy that also probes molecular vibrations. bruker.com It relies on the inelastic scattering of monochromatic light (from a laser). A vibrational mode is Raman active if it causes a change in the polarizability of the molecule's electron cloud.

For this compound, several key vibrations would be expected to be Raman active:

C=O Stretch: The carbonyl stretch, while strong in the IR, is also typically observable in the Raman spectrum, appearing in a similar region around 1730-1750 cm⁻¹ .

C-C Backbone: The stretching vibrations of the carbon-carbon single bonds in the hexanone backbone are often more prominent in Raman spectra than in IR spectra. These would appear in the 800-1200 cm⁻¹ region.

C-F Symmetric Stretch: While C-F bonds are highly polar, the symmetric stretching mode of the -CF₃ group can cause a significant change in polarizability, leading to a detectable Raman signal.

C-H Stretches: The C-H stretching modes of the alkyl chain are also Raman active and appear in the 2850-2970 cm⁻¹ range.

Raman spectroscopy can be particularly useful for studying conformational changes of fluorinated ketones in different environments, such as in aqueous solutions, where specific interactions like hydrogen bonding can influence the vibrational frequencies. sigmaaldrich.comnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule by measuring the absorption of UV or visible light. uobabylon.edu.iq The chromophore in this compound is the carbonyl group (C=O).

As a saturated aliphatic ketone, it does not have a conjugated π-system. Its UV spectrum is therefore characterized by two primary electronic transitions:

π → π Transition:* This is a high-energy transition that involves promoting an electron from the π bonding orbital of the C=O group to the π* antibonding orbital. This transition typically occurs at short wavelengths, below 200 nm, and is often outside the range of standard UV-Vis spectrophotometers. msu.edu

n → π Transition:* This is a lower-energy transition involving the promotion of a non-bonding electron (from one of the lone pairs on the oxygen atom) to the π* antibonding orbital. masterorganicchemistry.com This transition is "forbidden" by symmetry rules, which means it has a very low probability of occurring. Consequently, the resulting absorption band is weak, with a low molar absorptivity (ε). For simple aliphatic ketones, this weak absorption band appears in the 270-300 nm range. masterorganicchemistry.comresearchgate.net

The presence of a weak absorption band with a maximum wavelength (λmax) around 280 nm is a classic indicator of the carbonyl group in a saturated aldehyde or ketone. masterorganicchemistry.com The solvent used can slightly influence the position of this absorption maximum.

Electronic TransitionOrbital ChangeExpected λmax RangeMolar Absorptivity (ε)Characteristics
n → πNon-bonding (O) → π (C=O)270 - 300 nm10 - 100 L·mol⁻¹·cm⁻¹Weak, symmetry-forbidden
π → ππ (C=O) → π (C=O)< 200 nm> 1,000 L·mol⁻¹·cm⁻¹Strong, symmetry-allowed

Advanced Analytical Methodologies

The structural complexity and potential for stereoisomerism in derivatives of this compound necessitate the use of advanced analytical techniques. These methods provide the necessary resolution and data processing capabilities to distinguish between closely related molecular structures and to analyze complex datasets.

High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of stereoisomers. When a chiral center is introduced into this compound, for instance, through a chemical reaction, a pair of diastereomers may be formed. The separation of these diastereomers is often crucial for determining the stereoselectivity of a reaction and for isolating pure stereoisomers.

The separation of diastereomers by HPLC can be achieved using both normal-phase and reversed-phase chromatography. researchgate.net In normal-phase HPLC, a polar stationary phase like silica (B1680970) gel is commonly used, while reversed-phase HPLC employs a nonpolar stationary phase, such as C18-modified silica. researchgate.nethplc.eu The choice of the stationary and mobile phases is critical and depends on the specific properties of the diastereomers being separated. hplc.eu For effective separation, the diastereomers must exhibit sufficient differences in their interactions with the stationary phase. These differences can arise from variations in their three-dimensional structures, which affect their polarity and steric interactions. researchgate.net

While specific HPLC methods for the diastereomeric separation of this compound derivatives are not extensively detailed in the available literature, the general principles of diastereomer separation by HPLC are well-established. nih.govmdpi.com For instance, derivatization with a chiral reagent can be employed to convert enantiomers into diastereomers, which can then be separated on a non-chiral stationary phase. nih.govmdpi.com

Interactive Data Table: General Parameters for HPLC Diastereomer Separation

ParameterStationary PhaseMobile Phase CompositionDetectionTypical Application
Normal-Phase HPLC Silica Gel, AluminaHexane/Ethyl Acetate (B1210297), Heptane/IsopropanolUV, Refractive Index (RI)Separation of polar diastereomers
Reversed-Phase HPLC C18, C8, PhenylAcetonitrile/Water, Methanol/WaterUV, Mass Spectrometry (MS)Separation of nonpolar to moderately polar diastereomers
Chiral HPLC Chiral Stationary Phase (e.g., cellulose- or amylose-based)Varies depending on CSP and analyteUV, Circular Dichroism (CD)Direct separation of enantiomers

Note: This table represents general parameters and would be adapted for the specific analysis of this compound diastereomers based on their specific chemical properties.

Multivariate Spectroscopic Analysis and Chemometrics

In the analysis of complex chemical systems involving this compound, spectroscopic techniques such as infrared (IR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can generate large and complex datasets. Multivariate spectroscopic analysis, coupled with chemometrics, provides the tools to extract meaningful chemical information from this data.

Chemometrics utilizes statistical and mathematical methods to analyze chemical data. Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression can be applied to spectroscopic data to identify patterns, classify samples, and quantify components in a mixture. For example, in a reaction involving this compound, multivariate analysis of in-situ spectroscopic measurements could be used to monitor the reaction progress, identify intermediates, and determine the concentration of reactants and products over time.

While specific applications of multivariate spectroscopic analysis to this compound are not prominently reported, the methodologies are broadly applicable. For instance, combining data from multiple spectroscopic techniques, a practice known as data fusion, can provide a more comprehensive understanding of the chemical system. mdpi.com This approach can enhance the accuracy of quantitative models and the reliability of qualitative classifications.

Computational Chemistry and Theoretical Investigations

Quantum Mechanical (QM) Calculations for Reaction Mechanisms and Energetics

Quantum mechanical calculations are fundamental to elucidating the intricate details of chemical reactions. These methods solve the Schrödinger equation for a given molecular system to determine its electronic structure and energy. For reactions involving 1,1,1-Trifluoro-2-hexanone, QM calculations can map out the potential energy surface, providing critical insights into reaction pathways.

A key application of QM calculations is the identification and characterization of transition states and intermediates. The presence of the electron-withdrawing trifluoromethyl group significantly influences the reactivity of the adjacent carbonyl group in this compound, making it more electrophilic. nih.gov QM methods, such as Density Functional Theory (DFT), are used to model reactions like nucleophilic additions to this carbonyl group.

Calculations can pinpoint the geometry of the transition state—the highest energy point along the reaction coordinate—and any intermediates, such as tetrahedral adducts. nih.gov For instance, in a reaction with a nucleophile, QM can model the formation of a transient species where the nucleophile is partially bonded to the carbonyl carbon. The energy barrier for the reaction, or activation energy, can be calculated from the energy difference between the reactants and the transition state. This information is vital for predicting the feasibility and rate of a reaction. Studies on other fluorinated ketones have shown that the high electrophilicity of the carbonyl carbon, enhanced by the fluorine atoms, leads to the formation of stable intermediates which can be computationally characterized. nih.gov

Table 1: Hypothetical QM Data for a Nucleophilic Addition to this compound

SpeciesRelative Energy (kcal/mol)Key Bond Lengths (Å)
Reactants (this compound + Nu⁻)0.0C=O: 1.21
Transition State+15.2C-Nu: 2.10, C-O: 1.28
Tetrahedral Intermediate-5.8C-Nu: 1.54, C-O: 1.35

Note: The data in this table is illustrative and based on typical values for similar reactions, as specific published data for this compound is not available.

When a reaction can yield multiple products, QM calculations can predict the selectivity. By calculating the activation energies for all possible reaction pathways, the most favorable pathway (the one with the lowest energy barrier) can be identified. This corresponds to the kinetically favored product. The relative ratios of different products can be estimated using the calculated energy differences between the transition states leading to them.

For this compound, which has multiple potentially reactive sites (e.g., the carbonyl carbon, alpha-protons), QM can help predict whether a reagent will attack the carbonyl group or abstract a proton. For example, in reactions with a strong base, calculations could compare the energy barriers for enolate formation versus nucleophilic addition to the carbonyl.

Molecular Dynamics Simulations for Complex Reaction Pathways

While QM calculations are excellent for studying specific reaction steps, Molecular Dynamics (MD) simulations are better suited for exploring complex reaction pathways and understanding the role of the solvent and temperature. MD simulations model the motion of atoms and molecules over time based on classical mechanics, often using force fields derived from QM calculations.

For this compound in a solvent, MD simulations can reveal how solvent molecules arrange themselves around the ketone and how this solvent shell influences reactivity. nih.gov For instance, in a protic solvent, MD can show the formation of hydrogen bonds to the carbonyl oxygen and the trifluoromethyl group. These interactions can stabilize the molecule and affect the energetics of a reaction. Reactive MD simulations, which allow for the formation and breaking of bonds, can be used to simulate complex reaction networks and identify unexpected reaction pathways that might be missed by static QM calculations. iastate.edu

Advanced Modeling Techniques

The field of computational chemistry is continually evolving, with new algorithms and techniques being developed to improve the accuracy and efficiency of molecular modeling.

Advanced algorithms are being developed to automate the exploration of potential energy surfaces and the identification of reaction pathways. One such example is the Valley-Ridge Inflection point method, which can systematically search for transition states connecting reactants and products. While the application of such specific algorithms to this compound has not been reported, their use in computational chemistry provides a powerful tool for discovering novel reaction mechanisms without prior assumptions about the reaction coordinate.

Machine learning (ML) is emerging as a powerful tool in chemistry for predicting molecular properties with high speed and accuracy, once trained on a suitable dataset. aps.orgnih.gov For this compound, ML models could be trained to predict a wide range of properties, such as boiling point, solubility, and toxicity, based on its molecular structure. polyu.edu.hkaalto.fi

These models learn the complex relationships between molecular features (descriptors) and the property of interest from a large database of known compounds. arxiv.org For example, an ML model could be trained on a dataset of thousands of molecules with experimentally determined boiling points. The model could then predict the boiling point of this compound with a high degree of accuracy, often much faster than experimental measurement or high-level QM calculations.

Table 2: Examples of Molecular Properties of this compound Predictable by Machine Learning

PropertyPredicted Value (Illustrative)Potential ML Model Type
Boiling Point (°C)104.4 (Experimental) guidechem.comGraph Neural Network
LogP (Octanol-Water Partition Coefficient)2.31 (Experimental) guidechem.comRandom Forest Regression
Aqueous Solubility (logS)-2.5Support Vector Machine

Note: The predicted values are for illustrative purposes to show the type of output from ML models. Experimental values are provided for comparison where available.

Theoretical Studies of Intramolecular and Intermolecular Interactions, e.g., Hydrogen Bonding

Computational chemistry provides a powerful lens for examining the nuanced intramolecular and intermolecular interactions that govern the structure and reactivity of this compound. While direct theoretical studies on this specific molecule are not extensively available in the current body of scientific literature, valuable insights can be drawn from computational investigations of closely related fluorinated ketones, such as 1,1,1-trifluoro-2-butanone (B1295871). These studies, combining quantum chemical calculations with spectroscopic analysis, offer a predictive framework for understanding the conformational landscape and non-covalent interactions of this compound.

Theoretical investigations into the conformational preferences of analogous β-trifluoromethyl ketones reveal the significant influence of the electron-withdrawing trifluoromethyl group on the molecule's geometry. Quantum chemical calculations, often performed at levels of theory such as MP2/6-311++G(d,p), are employed to map the potential energy surface by systematically rotating key dihedral angles. For 1,1,1-trifluoro-2-butanone, these calculations have identified multiple low-energy conformers. researchgate.net It is reasonable to infer that this compound would exhibit a similar conformational complexity, with rotations around the C2-C3 and C3-C4 bonds giving rise to various staggered and eclipsed forms.

The primary intramolecular interactions at play in this compound involve dipole-dipole forces and potential weak hydrogen bonds. The highly electronegative fluorine atoms create a strong dipole moment within the trifluoromethyl group, which interacts with the dipole of the adjacent carbonyl group. The relative orientation of these dipoles is a key determinant of conformational stability.

Furthermore, the possibility of intramolecular hydrogen bonding of the C–H···O or C–H···F type, while weak, can contribute to the stabilization of certain conformers. In these interactions, a hydrogen atom on the alkyl chain can act as a hydrogen bond donor to either the carbonyl oxygen or one of the fluorine atoms. Computational methods such as Atoms in Molecules (AIM) theory and Natural Bond Orbital (NBO) analysis are instrumental in identifying and characterizing these weak interactions by locating bond critical points and quantifying orbital interactions.

While specific data for this compound is not available, the table below, based on findings for the analogous 1,1,1-trifluoro-2-butanone, illustrates the types of results generated in such computational studies. researchgate.net These values provide a qualitative expectation for the conformational energetics of this compound.

Conformer of 1,1,1-trifluoro-2-butanoneDihedral Angle (C-C-C-C)Relative Energy (kJ mol⁻¹)Key Intramolecular Interactions
I0.00Dipole alignment of C=O and CF3
II82.8°-Gauche interaction between methyl and trifluoromethyl groups
III119.2°-Potential for weak C-H···F interaction

Note: The relative energies for conformers II and III for 1,1,1-trifluoro-2-butanone were not explicitly provided in the reference but are presented to illustrate the concept of different energy minima.

From an intermolecular perspective, theoretical studies on fluorinated ketones interacting with other molecules, such as water, have demonstrated the capacity of the carbonyl oxygen to act as a hydrogen bond acceptor. mdpi.com In the context of this compound, it is expected that the carbonyl oxygen would be the primary site for hydrogen bonding with protic solvents or other hydrogen bond donors. The trifluoromethyl group, while generally considered a weak hydrogen bond acceptor, can also participate in weak intermolecular C–H···F interactions. These interactions, though individually modest, can collectively influence the bulk properties and solvation characteristics of the compound.

Natural Occurrence and Ecological Significance

Identification in Phytochemical Profiles

Detailed chemical analysis of essential oils derived from certain Tagetes species has led to the identification of 1,1,1-Trifluoro-2-hexanone as a constituent.

A study involving the gas chromatography-mass spectrometry (GC-MS) analysis of the essential oil from Tagetes lunulata, a Mexican endemic plant also known as wild cempaxúchitl, identified this compound as a notable component. In this analysis, the compound was found to constitute 9.63% of the essential oil. nih.govnih.govnih.gov This research highlighted it as one of the major components of the oil, alongside compounds such as verbenone (B1202108) (47.17%), α-pinene (10.93%), and β-caryophyllene (6.10%). nih.govnih.gov

Table 1: Major Chemical Components of Tagetes lunulata Essential Oil

CompoundPercentage (%)
Verbenone47.17
α-Pinene10.93
This compound 9.63
β-Caryophyllene6.10
Germacrene-D4.99
L-Verbenone4.89
E-Tagetone4.44

Data sourced from a GC-MS analysis of T. lunulata essential oil. nih.govnih.gov

The presence of this compound has also been reported in the essential oil of Tagetes minuta from Uganda. A gas chromatography-mass spectrometry (GC-MS) analysis of the oil's composition identified the compound, noting its relative abundance at 3.09%. tcichemicals.com This finding indicates that the compound is not unique to T. lunulata and is part of the phytochemical profile of other species within the same genus.

Biosynthetic Pathways and Metabolic Origins

The biosynthesis of organofluorine compounds in nature is an exceedingly rare phenomenon. nih.govfluorideresearch.org Only a very small number of fluorinated natural products have been identified, with the majority discovered in bacteria and a few plant species. nih.govwikipedia.org The primary and only well-characterized enzymatic mechanism for forming a carbon-fluorine (C-F) bond involves an enzyme known as fluorinase. nih.govnih.govscispace.com This enzyme, first identified in the bacterium Streptomyces cattleya, catalyzes the reaction between a fluoride (B91410) ion and S-adenosyl-L-methionine (SAM) to produce 5'-fluoro-5'-deoxyadenosine (B1198245) (5'-FDA). nih.govscispace.com

To date, the specific biosynthetic pathway and metabolic origins of this compound in Tagetes species have not been elucidated. The presence of a trifluoromethyl group (CF3) is particularly unusual for a natural product, and the biochemical mechanisms that would lead to its formation in a plant are unknown.

Role in Chemical Ecology and Biological Interactions

Essential oils containing this compound have demonstrated significant biological activities, particularly antifungal properties. The essential oil of Tagetes lunulata, in which this compound is a major component, has shown strong antimicrobial activity against the fungus Trichophyton rubrum, which is responsible for infections like athlete's foot. nih.govnih.gov Studies determined the minimum inhibitory concentration (MIC) to be 200 μg/ml, and significant activity was observed at essential oil concentrations of 60% or higher. nih.govnih.gov

Similarly, essential oils from Tagetes minuta are well-documented for their broad-spectrum fungicidal effects against various plant and human pathogens, including species of Aspergillus, Fusarium, and Candida. rsc.orgnih.govresearchgate.net The complex mixture of monoterpenes, ketones, and other volatile compounds within T. minuta oil is responsible for this activity. rsc.org Although the specific contribution of this compound to this antifungal activity has not been isolated, its presence as a constituent in an active oil suggests a potential role in the plant's chemical defense mechanisms against fungal pathogens.

Retrosynthesis Analysis

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